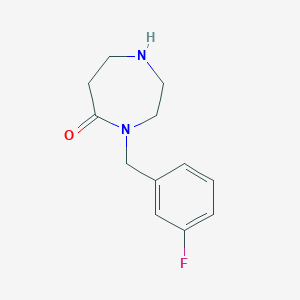
6-羟基-2H-1,3-苯并二氧杂环-5-甲醛
描述
6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is an organic compound with the molecular formula C8H6O4 . It has an average mass of 166.131 Da and a monoisotopic mass of 166.026611 Da . The compound is also known by several other names, including 6-hydroxybenzo[d][1,3]dioxole-5-carbaldehyde, 2-Hydroxy-4,5-methylenedioxybenzaldehyde, and 4,5-methylenedioxy-2-hydroxybenzaldehyde .
Molecular Structure Analysis
The benzodioxole ring system in 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde is almost planar in each molecule, with maximum deviations of 0.008 (1) and 0.007 (1) Å . The molecular structure is characterized by strong electrostatic intramolecular O…O contacts [2.649 (3) Å] and intramolecular O—H…O hydrogen-bonding interactions .Physical And Chemical Properties Analysis
6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde has a molecular weight of 166.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用
合成和结构分析
- 合成技术:1,3-苯并二氧杂环-5-甲醛的衍生物已经通过各种方法合成,包括涉及四氢呋喃中乙氧基膦酰乙酸乙酯和氢化钠的反应,突出了创造苯并二氧杂环衍生物的创新方法,这些衍生物在材料科学和药物中具有潜在应用 (Zhang, Wang, & Yu, 2007)。
- 结构见解:苯并二氧杂环衍生物的晶体结构分析揭示了分子构象、氢键和分子间相互作用的复杂细节,有助于更深入地了解它们的化学行为和在设计具有所需性质的新化合物中的潜在用途 (Chen, 2016)。
生物活性与化学性质
- 生物活性:含苯并二氧杂环部分的新型 2H-色烯衍生物的微波辅助合成显示出显着的抗菌活性,表明在开发新的抗菌剂中具有应用 (El Azab, Youssef, & Amin, 2014)。
- 化学反应和性质:关于 1,3-苯并二氧杂环氧化以获得羟基和二氧杂环衍生物的研究提供了对该化合物反应性和创建多样化学结构的潜力的见解,这可能对合成化学和材料科学产生影响 (Cole, Crank, & Hai Minh, 1980)。
在复杂分子合成中的应用
- 复杂分子合成:苯并二氧杂环衍生物的多功能性在其在合成复杂分子(如木脂素和各种杂环化合物)中的应用中得到了进一步证明,这些分子在药物化学和药物开发中具有重要意义 (Gu, Jing, Pan, Chan, & Yang, 2000)。
属性
IUPAC Name |
6-hydroxy-1,3-benzodioxole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-3-5-1-7-8(2-6(5)10)12-4-11-7/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMQAVECVAGBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425116 | |
| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4720-68-7 | |
| Record name | 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-1,3-dioxaindane-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Q & A
Q1: What are the key structural features of 6-hydroxy-2H-1,3-benzodioxole-5-carbaldehyde?
A1: 6-Hydroxy-2H-1,3-benzodioxole-5-carbaldehyde crystallizes with two independent molecules in its asymmetric unit []. Both molecules feature a nearly planar benzodioxole ring system. Intramolecular hydrogen bonding occurs between the hydroxyl group and a neighboring oxygen atom (O—H⋯O). Additionally, intermolecular interactions are observed, specifically O⋯O interactions, contributing to the crystal structure [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

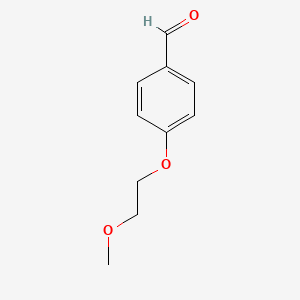
![[3-(2-Methoxy-phenoxy)-propyl]-methyl-amine](/img/structure/B1353201.png)
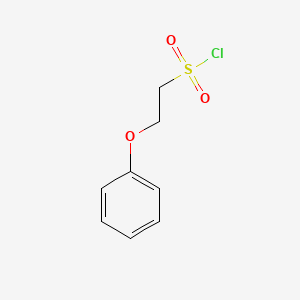

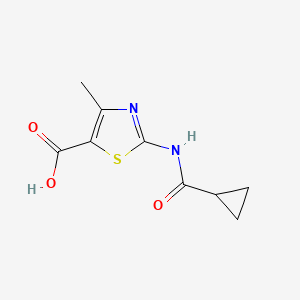
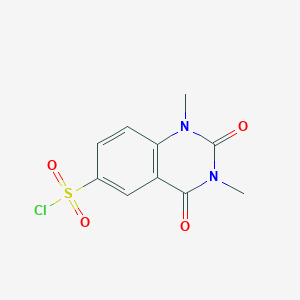
![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)

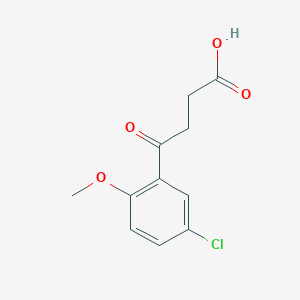
![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)
